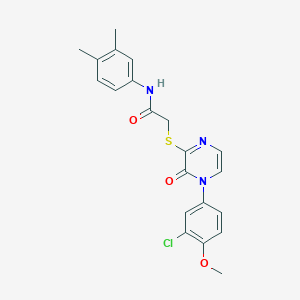

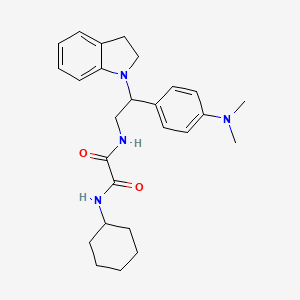

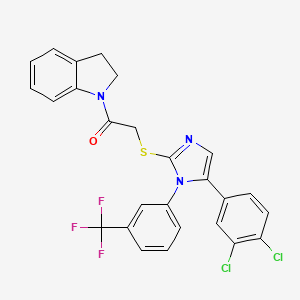

![molecular formula C17H17N3O3 B2383483 2-[1-(2-ciano-3-metoxifenil)-1H-pirrol-2-il]-N-etil-N-metil-2-oxoacetamida CAS No. 866042-99-1](/img/structure/B2383483.png)

2-[1-(2-ciano-3-metoxifenil)-1H-pirrol-2-il]-N-etil-N-metil-2-oxoacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide, also known as NEMPA, is an organic compound composed of nitrogen, carbon, hydrogen, and oxygen. NEMPA has a wide range of applications in scientific research, including its use as a synthetic reagent, a biological probe, and a therapeutic agent. NEMPA has been studied for its potential to modulate a variety of biological processes, including cell growth, apoptosis, and inflammation.

Aplicaciones Científicas De Investigación

Síntesis Heterocíclica

La cianoacetohidrazida sirve como un precursor versátil en la construcción de compuestos heterocíclicos. Los investigadores han explorado su uso en reacciones de ciclocondensación y ciclación, lo que lleva a la formación de diversos heterociclos. Estos incluyen estructuras heterocíclicas comunes (como tiadiazol y oxadiazol) así como otras menos comunes (como heterociclos fusionados y anillos de siete a ocho miembros como benzodiazepina, oxazepina y benzoxocina) . La capacidad de formar varios tamaños de anillo la hace valiosa para el desarrollo de fármacos y la ciencia de los materiales.

Derivados de Entacapona

La cianoacetohidrazida tiene relevancia en la química medicinal. Por ejemplo, juega un papel en la síntesis de Entacapona, un fármaco utilizado en el tratamiento de la enfermedad de Parkinson. Los investigadores han explorado reacciones de desmetilacion que involucran análogos de la cianoacetohidrazida, particularmente aquellos con patrones de sustitución específicos. Comprender estas transformaciones contribuye al desarrollo de productos farmacéuticos relacionados .

Derivados de Indol

Los derivados de indol exhiben diversas actividades biológicas. Si bien no están directamente relacionados con la cianoacetohidrazida, vale la pena señalar que el ácido indol-3-acético (una hormona vegetal) se produce a partir de la degradación del triptófano en plantas superiores. Los derivados de indol tienen importancia farmacológica y su exploración continúa en el descubrimiento de fármacos y las aplicaciones clínicas .

Mecanismo De Acción

The mechanism of action of 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is not yet fully understood. However, it is believed to act by binding to and modulating the activity of a variety of proteins and enzymes. For example, 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide has been shown to bind to and modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide has also been shown to bind to and modulate the activity of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.

Biochemical and Physiological Effects

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide has been studied for its potential to modulate a variety of biochemical and physiological processes. In animal studies, 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide has been shown to modulate the activity of enzymes involved in neurotransmitter release, inflammation, and cell growth. In addition, 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide in laboratory experiments has several advantages. 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is relatively inexpensive and readily available, making it an attractive choice for researchers. In addition, 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide in laboratory experiments. 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is a racemic mixture, which means that it must be resolved into its enantiomers before use. In addition, 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is a relatively small molecule, which can make it difficult to detect or quantify in some experiments.

Direcciones Futuras

The potential applications of 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide are still being explored. Future research could focus on further elucidating the mechanism of action of 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide and its effects on various biochemical and physiological processes. In addition, future research could focus on developing new methods of synthesis and new uses for 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide in laboratory experiments. Finally, future research could focus on developing new therapeutic applications for 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide, such as its use as an anticancer agent.

Métodos De Síntesis

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-cyano-3-methoxy-phenyl-1H-pyrrol-2-yl-N-ethyl-N-methyl-2-oxoacetamide with an alkyl halide. This reaction produces 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide in a racemic form, which can then be resolved into its enantiomers by chromatographic methods. Other methods of synthesis include the reaction of N-ethyl-N-methyl-2-oxoacetamide with 2-cyano-3-methoxy-phenyl-1H-pyrrol-2-yl-chloride and the reaction of N-ethyl-N-methyl-2-oxoacetamide with 2-cyano-3-methoxy-phenyl-1H-pyrrol-2-yl-bromide.

Propiedades

IUPAC Name |

2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-4-19(2)17(22)16(21)14-8-6-10-20(14)13-7-5-9-15(23-3)12(13)11-18/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPFTIMWCGMLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

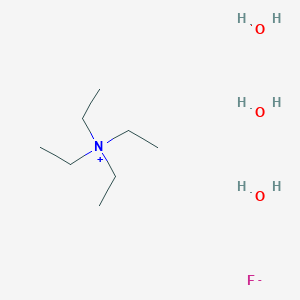

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

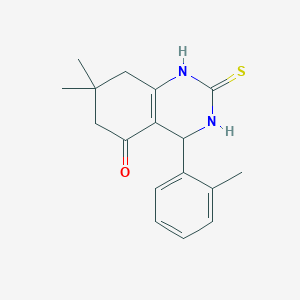

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

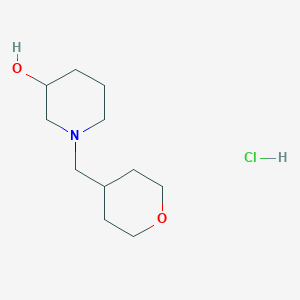

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)